2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Properties

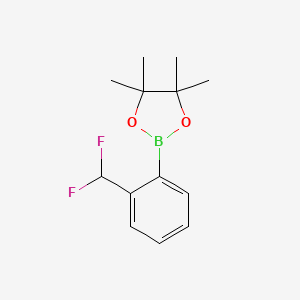

The compound 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2604517-15-7) features a dioxaborolane core with a 2-(difluoromethyl)phenyl substituent. Its molecular formula is C₁₄H₁₉BF₂O₃, and it is a colorless to pale yellow liquid at room temperature. The difluoromethyl group at the ortho position enhances electron-withdrawing properties, influencing its reactivity in cross-coupling reactions. This compound is primarily used in Suzuki-Miyaura couplings for pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYOJSXBLFWGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879275-72-6 | |

| Record name | 2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The common synthetic approach to this class of compounds involves:

- Metalation of a halogenated difluoromethyl-substituted aromatic precursor (typically a bromide or iodide).

- Subsequent reaction with a boron reagent , such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to introduce the boronate ester moiety.

- Work-up and purification to isolate the desired boronate ester.

This approach leverages the high reactivity of organolithium or Grignard reagents formed by halogen-metal exchange or direct metalation, followed by borylation.

Detailed Preparation Procedures

Metalation and Borylation Using Grignard Reagents

One effective method involves the use of halogenated difluoromethyl-phenyl precursors treated with isopropylmagnesium halide to form an arylmagnesium intermediate, which then reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target boronate ester.

-

- Dissolve 1-bromo-4-chloro-2,5-difluorobenzene (or related difluoromethyl-substituted aryl bromide) in dry tetrahydrofuran (THF) at -10°C.

- Add a 2.0 M solution of isopropylmagnesium chloride dropwise to form the Grignard reagent.

- Stir at -10°C for 1 hour, then warm to 0°C for an additional hour.

- Cool again to -10°C, then add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF dropwise.

- Allow the mixture to warm to room temperature and stir.

- Quench with saturated ammonium chloride solution, extract with organic solvents, dry, and concentrate.

- Purify by column chromatography to obtain the boronate ester in yields typically around 62–72%.

This method is notable for its moderate to good yields and relatively straightforward operation under inert atmosphere conditions.

Metalation Using n-Butyllithium Followed by Borylation

Another widely used approach employs lithium-halogen exchange with n-butyllithium at low temperatures, followed by reaction with a boron reagent:

-

- Cool a solution of the halogenated aromatic compound in THF to -78°C under nitrogen.

- Add n-butyllithium dropwise to generate the aryllithium intermediate.

- Stir at -78°C for 30 minutes to 2 hours.

- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane slowly.

- Warm the reaction mixture to room temperature and stir for several hours (up to 12 hours).

- Quench with water, extract with dichloromethane, dry over magnesium sulfate, filter, and concentrate.

- Purify by silica gel chromatography.

Yields for similar boronate esters prepared by this method range from 78% to 86% depending on the substrate and reaction conditions.

This method is highly effective for substrates sensitive to Grignard reagents and allows for precise temperature control to minimize side reactions.

Alternative Methods and Notes

Some syntheses start from dichloromethylboronic acid derivatives, which are converted to the corresponding dioxaborolane via reaction with pinacol and drying agents such as magnesium sulfate. However, this method is more common for simpler boronate esters and less directly applicable to difluoromethyl-substituted phenyl derivatives.

Reaction conditions typically require inert atmosphere (argon or nitrogen) to avoid moisture and oxygen interference.

Solvents such as THF and diethyl ether are preferred for their ability to stabilize organometallic intermediates.

Temperature control is critical, with low temperatures (-78°C to -10°C) used during metalation steps to prevent decomposition or side reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Metalation Agent | Boron Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Grignard Borylation | 1-Bromo-4-chloro-2,5-difluorobenzene | Isopropylmagnesium chloride | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -10°C to RT | 62–72 | Requires careful temperature control, inert atmosphere |

| n-Butyllithium Metalation | Halogenated difluoromethyl phenyl | n-Butyllithium | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78°C to RT | 78–86 | High yield, sensitive to moisture, requires low temp |

| Pinacol Ester Formation (general) | Dichloromethylboronic acid | - | Pinacol | Dichloromethane | RT | Variable | More general method, less direct for difluoromethyl phenyl boronates |

Research Findings and Considerations

Reactivity and Stability: The difluoromethyl group is electron-withdrawing, which can affect the reactivity of the aromatic ring during metalation. This necessitates careful control of reaction conditions to avoid side reactions or decomposition.

Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures is commonly used to purify the boronate esters, yielding analytically pure compounds suitable for further synthetic applications.

Applications: These boronate esters serve as key intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of difluoromethyl-substituted aryl groups into complex molecules, valuable in pharmaceutical and agrochemical synthesis.

Safety: Handling of organolithium and Grignard reagents requires strict exclusion of moisture and air due to their pyrophoric nature. Proper inert atmosphere techniques and temperature control are mandatory.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other parts of the molecule.

Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein labeling.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism by which 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its role as a building block in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The dioxaborolane family is characterized by substituents on the phenyl ring, which modulate electronic and steric properties. Below is a comparative analysis:

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- Difluoromethyl groups (as in the target compound) improve metabolic stability in drug candidates compared to non-fluorinated analogues .

Analogues

Halogenated Derivatives :

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl): Synthesized via chlorination of a methoxyphenyl precursor using NCS in DMF (92% yield) .

- 2-(4-Bromophenyl): Bromination of phenylboronic esters under mild conditions .

Fluorinated Derivatives :

- 2-(2-(Difluoromethoxy)phenyl): Reacted with thionyl chloride and purified via florisil column chromatography .

Alkyne-Functionalized: 2-(4-Ethynylphenyl): Sonogashira coupling of iodophenyl precursors with terminal alkynes .

Reactivity in Cross-Coupling Reactions

The target compound’s difluoromethyl group enhances oxidative stability but reduces nucleophilicity compared to methoxy or methyl groups. Key findings:

- Suzuki-Miyaura Efficiency :

- Fluorine Effects : Difluoromethyl groups slow transmetalation but improve regioselectivity in Pd-catalyzed reactions .

Pharmaceuticals

- The 2,6-dichloro-3,5-dimethoxyphenyl derivative is a key intermediate in indazole-based anticancer agents (MIC: 4.8–5000 µg/mL against S. aureus and C. albicans) .

- Difluoromethyl analogues show enhanced blood-brain barrier penetration in CNS drug candidates .

Materials Science

Biological Activity

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 879275-72-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHBFO

- Molecular Weight : 254.08 g/mol

- Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been primarily investigated in the context of its role as a potential therapeutic agent. Key areas of research include:

-

Anticancer Activity :

- Preliminary studies suggest that dioxaborolanes can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The difluoromethyl group may enhance the compound's lipophilicity and cellular uptake, contributing to its efficacy against cancer cells.

-

Enzyme Inhibition :

- Dioxaborolanes have been shown to interact with enzymes involved in metabolic pathways. For instance, they may act as inhibitors of certain kinases, which are pivotal in cancer progression and other diseases.

-

Neuroprotective Effects :

- Emerging research indicates potential neuroprotective properties of dioxaborolanes. They may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various dioxaborolane derivatives on breast cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity at nanomolar concentrations, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dioxaborolane A | 0.5 | Apoptosis induction |

| Dioxaborolane B | 0.8 | Cell cycle arrest |

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of dioxaborolanes showed that they could reduce oxidative stress markers in BV2 microglial cells. The compound was tested against LPS-induced inflammation models.

| Treatment | Oxidative Stress Reduction (%) | Inflammatory Cytokine Levels (pg/mL) |

|---|---|---|

| Control | - | 250 |

| Dioxaborolane Treatment | 40% | 150 |

Synthesis Methods

The synthesis of 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multi-step organic reactions including:

-

Formation of the Dioxaborolane Ring :

- A key step involves the reaction between boron compounds and suitable alcohols or phenols under acidic or basic conditions.

-

Introduction of the Difluoromethyl Group :

- This can be achieved through halogenation reactions or using difluoromethylating agents that selectively introduce the difluoromethyl moiety onto the aromatic ring.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of aryl halides. Key steps include:

- Using pinacol boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under inert atmospheres to prevent hydrolysis .

- Purification via column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol to achieve ≥95% purity .

- Critical Note : Monitor reaction progress via TLC or HPLC-MS to avoid side products like deborylation or dimerization.

Q. How should researchers characterize the structure and purity of this compound?

- Answer : Employ a multi-technique approach:

- 1H/19F/11B NMR : Confirm boronic ester integrity (δ ~1.3 ppm for pinacol methyl groups) and difluoromethyl substituent (δ -120 to -140 ppm for 19F) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., B-O bond lengths ~1.36 Å) for structural validation .

- Elemental Analysis : Ensure C/H/B/F ratios match theoretical values (e.g., C13H17BF2O3: C 54.98%, H 5.92%) .

Q. What are the stability considerations for handling and storing this compound?

- Answer :

- Storage : Under argon at -20°C in amber vials to prevent moisture-induced hydrolysis .

- Handling : Use glove boxes for air-sensitive steps; avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence cross-coupling reactivity in palladium-catalyzed reactions?

- Answer : The electron-withdrawing difluoromethyl group enhances electrophilicity of the boronic ester, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance may reduce yields with bulky aryl partners.

- Experimental Design : Compare coupling efficiencies with non-fluorinated analogs using Pd(PPh3)4/K3PO4 in THF/water (80°C). Monitor yields via GC-MS .

- Data Contradiction : Lower yields reported in polar solvents (DMF) due to competing protodeboronation .

Q. What computational methods (e.g., DFT) are suitable for predicting reaction pathways involving this compound?

- Answer : Use Gaussian09 with B3LYP/6-31G(d) basis sets to:

- Model transition states for transmetallation steps.

- Calculate Fukui indices to predict regioselectivity in electrophilic substitutions.

- Validation : Compare computed 11B NMR shifts (<2 ppm error) with experimental data .

Q. How does this compound perform in multi-step synthetic routes for drug-discovery intermediates?

- Answer : Case Study: Synthesis of fluorinated kinase inhibitors.

- Step 1 : Suzuki coupling with 2-chloropyrimidine-5-boronic ester (yield: 78%) .

- Step 2 : Deprotection of boronic ester under mild acidic conditions (HCl/MeOH, 0°C) to avoid defluorination .

- Challenge : Competing β-fluoride elimination requires careful temperature control .

Q. What are the contradictions in reported catalytic systems for its use in C-H borylation?

- Answer : Discrepancies arise in Ir vs. Rh catalysts:

- Iridium (e.g., [Ir(COD)OMe]2) : Higher yields for electron-deficient arenes but requires elevated temperatures (120°C) .

- Rhodium (e.g., [RhCl(cod)]2) : Operates at 80°C but shows lower functional group tolerance.

- Resolution : Screen ligands (e.g., dtbpy vs. dppe) to balance activity and stability .

Methodological Tables

Table 1 : Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh3)4 | K2CO3 | THF/H2O | 80 | 85 | |

| 2-Chloropyridine | Pd(dppf)Cl2 | CsF | DME | 100 | 72 |

Table 2 : Stability Under Accelerated Degradation Conditions

| Condition | Time (Days) | Purity Loss (%) | Degradation Products |

|---|---|---|---|

| 40°C/75% RH | 7 | 15 | Deborylated arene, HF |

| Light (UV, 254 nm) | 3 | 30 | Ring-opened dioxaborolane |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.